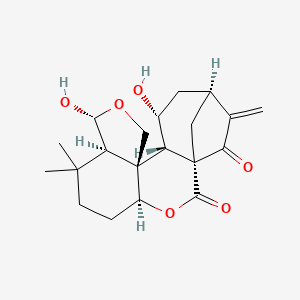

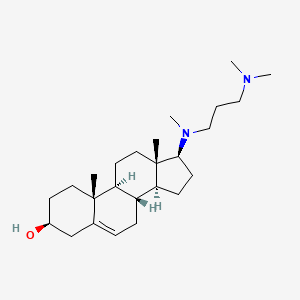

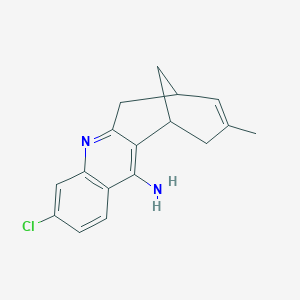

![molecular formula C66H90O37 B1247796 methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate CAS No. 889678-62-0](/img/structure/B1247796.png)

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dipsanoside A is a novel tetrairidoid glucoside derived from the plant Dipsacus asper, commonly known as teasel. This perennial plant is widespread in China and has been used in traditional Chinese medicine for hundreds of years. Dipsanoside A is known for its potential therapeutic properties, including promoting the division of osseous cells and serving as an embryo security agent .

Mechanism of Action

Target of Action

Dipsanoside A is a novel tetrairidoid glucoside derived from Dipsacus asper . This perennial plant is widespread in China and has been used in traditional Chinese medicine for hundreds of years . The primary targets of Dipsanoside A are osseous cells, where it acts as a fissiparism promoter .

Mode of Action

It is known that dipsanoside a has potential applications due to its anti-inflammatory and antitumor effects .

Biochemical Pathways

It is known that dipsanoside a is involved in the regulation of inflammation and tumor growth

Result of Action

Dipsanoside A has been reported to have potential abortifacient effects in pregnant women and may also influence bone growth . It also exhibits anti-inflammatory and antitumor effects .

Biochemical Analysis

Biochemical Properties

Dipsanoside A plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Dipsanoside A has been shown to inhibit the production of nitric oxide in lipopolysaccharide-activated murine macrophage cells, indicating its potential anti-inflammatory properties . Additionally, it interacts with proteins involved in bone metabolism, promoting the proliferation of osseous cells .

Cellular Effects

Dipsanoside A exerts multiple effects on different cell types and cellular processes. In macrophage cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . In osteoblasts, Dipsanoside A promotes cell proliferation and differentiation, enhancing bone formation . Furthermore, it influences cell signaling pathways, such as the NF-κB pathway, and modulates gene expression related to inflammation and bone metabolism .

Molecular Mechanism

At the molecular level, Dipsanoside A exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For example, in macrophages, Dipsanoside A inhibits the activation of the NF-κB pathway, leading to reduced expression of pro-inflammatory genes . Additionally, it modulates the activity of enzymes involved in bone metabolism, promoting osteoblast differentiation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dipsanoside A have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that Dipsanoside A maintains its anti-inflammatory and osteoprotective effects over extended periods, although its potency may diminish with time .

Dosage Effects in Animal Models

The effects of Dipsanoside A vary with different dosages in animal models. At low doses, it exhibits significant anti-inflammatory and osteoprotective effects without noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal discomfort and mild hepatotoxicity, have been reported

Metabolic Pathways

Dipsanoside A is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites. These metabolites may retain some of the biological activities of the parent compound, contributing to its overall effects .

Transport and Distribution

Within cells and tissues, Dipsanoside A is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, Dipsanoside A accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

Dipsanoside A exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus of target cells . This localization is mediated by specific targeting signals and post-translational modifications that direct Dipsanoside A to these compartments. The subcellular localization of Dipsanoside A is crucial for its activity, as it allows the compound to interact with key biomolecules involved in its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipsanoside A can be synthesized through a series of chemical reactions involving the precursor compounds found in Dipsacus asper. The synthesis typically involves aldol condensation reactions to form the dimer structure of Dipsanoside A .

Industrial Production Methods

Industrial production of Dipsanoside A involves the extraction of the compound from the roots of Dipsacus asper. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Dipsanoside A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Dipsanoside A can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Dipsanoside A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying tetrairidoid glucosides and their chemical properties.

Biology: Investigated for its potential effects on cell division and differentiation, particularly in osseous cells.

Medicine: Explored for its therapeutic potential in promoting bone health and as an embryo security agent.

Industry: Used in the development of natural product-based pharmaceuticals and supplements

Comparison with Similar Compounds

Similar Compounds

Dipsanoside B: Another tetrairidoid glucoside from Dipsacus asper with similar properties.

Sweroside: An iridoid glycoside with anti-inflammatory and antioxidant properties.

Loganin: An iridoid glycoside known for its neuroprotective effects.

Uniqueness of Dipsanoside A

Dipsanoside A is unique due to its specific structure and the combination of therapeutic properties it exhibits. Its ability to promote osseous cell division and serve as an embryo security agent sets it apart from other similar compounds .

Properties

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFCDHIJCNLFPY-OWONSMEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(/C=O)\[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H90O37 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1475.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

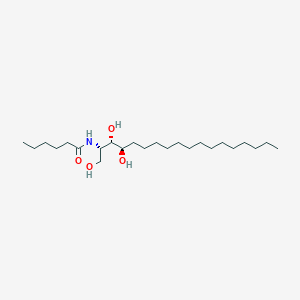

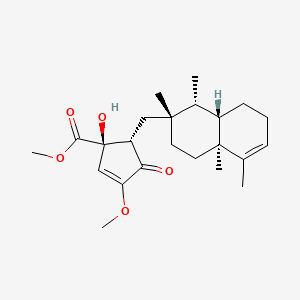

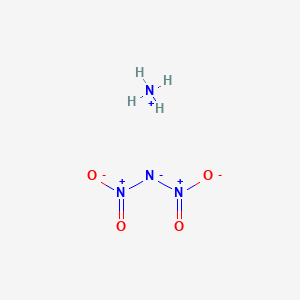

![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)

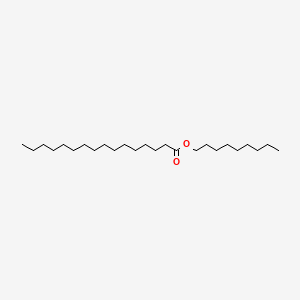

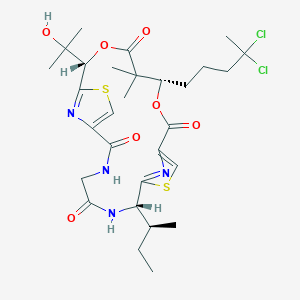

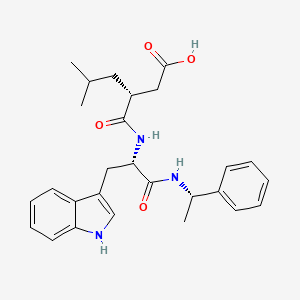

![(2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B1247727.png)

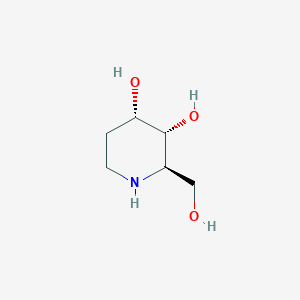

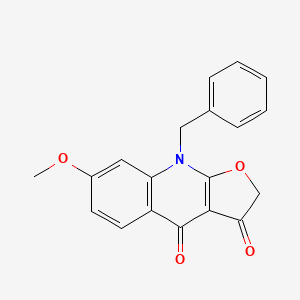

![(2S)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1247730.png)